(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Overview
Description
(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O3 and its molecular weight is 203.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids are known to interact with enzymes within the body, potentially influencing their activity . Notably, this compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .
Mode of Action
It is currently believed to interact with enzymes within the body, potentially influencing their activity . There is evidence to suggest that (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements for optimal bioavailability.
Result of Action
It is known that boronic acids can influence the activity of enzymes and the functionality of proteins , which could potentially lead to various downstream effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action.
Properties
IUPAC Name |
[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXMCCAPBQQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657188 | |
Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-04-1 | |
Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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